5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-butylsulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-5-6-7-20-11-9(2)8-15-12-10(11)13(18)17(4)14(19)16(12)3/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFAHROEBJNTCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C2C(=NC=C1C)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 5-butylsulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione, is a derivative of pyrido[2,3-d]pyrimidin-5-one. Derivatives of this class have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) , a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Biological Activity
5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound within the pyrido[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 252.34 g/mol
Biological Activity Overview
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit a range of biological activities including anti-inflammatory, antitumor, and immunomodulatory effects.
1. Antitumor Activity
Studies have shown that pyrido[2,3-d]pyrimidines can inhibit tumor cell proliferation. For instance:
- A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3).
- The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
2. Anti-inflammatory Effects
The compound has been identified as a potential anti-inflammatory agent:
- It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
- The mechanism involves the suppression of NF-kB signaling pathways which are crucial in inflammatory responses.
3. Immunomodulatory Properties
Recent findings suggest that this compound can modulate immune responses:
- It affects T-cell differentiation by inhibiting the signaling pathways associated with Th1 and Th2 cells.
- This modulation can be beneficial in treating autoimmune diseases where cytokine signaling is dysregulated.
Case Studies
Several case studies highlight the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor efficacy | Significant reduction in cell viability in MCF-7 and PC-3 cells; induction of apoptosis observed. |
| Study 2 | Assess anti-inflammatory effects | Inhibition of IL-6 and TNF-alpha production; suppression of NF-kB pathway confirmed. |
| Study 3 | Investigate immunomodulatory effects | Modulation of T-cell differentiation; potential application in autoimmune conditions noted. |
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells through caspase cascades.
- Cytokine Regulation : Modulates cytokine levels via inhibition of NF-kB signaling.
- T-cell Signaling Inhibition : Affects Th1/Th2 differentiation pathways which may help in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Electronic Properties
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Electronic Effects : Derivatives with electron-withdrawing groups (e.g., chloro, hydroxybenzoyl) exhibit lower HOMO-LUMO gaps (~3.9–4.1 eV), enhancing reactivity in charge-transfer interactions .
Herbicidal Activity
- Compound 2o (Pyrido[2,3-d]pyrimidine-dione with aryl substituents) shows herbicidal activity due to HOMO localization on the pyrido ring, enabling binding to plant enzymes like protoporphyrinogen oxidase . The target compound’s butylthio group may similarly enhance herbicidal potency via hydrophobic interactions.
Antimicrobial Potential
- Thieno[2,3-d]pyrimidine-diones (e.g., 6-(imidazo[1,2-a]pyridin-2-yl) derivatives) exhibit moderate antimicrobial activity against S. aureus and P. aeruginosa . While the target compound’s pyrido core differs, its sulfur-containing substituent (butylthio) may confer analogous thiol-mediated toxicity.
Kinase Inhibition
- Pyrido[2,3-d]pyrimidine-diones with bulky aryl groups (e.g., 5-(4-chlorophenyl)-7-(4-hydroxy-3-methoxyphenyl)) are potent kinase inhibitors . The target compound’s butylthio group may sterically hinder binding compared to planar aryl substituents but could improve selectivity for hydrophobic enzyme pockets.
Spectroscopic and Crystallographic Comparisons
- NMR Shifts : Methyl groups on the pyrido ring in analogs resonate at δ ~3.5 ppm (e.g., 1-CH₃ in 6a ), consistent with the target compound’s expected 1,3,6-CH₃ signals. The butylthio group’s protons would appear upfield (δ ~1.0–2.5 ppm).
- Crystal Structures : Derivatives like 2n (1-(2,6-diethylphenyl)-3-methyl-) form planar pyrido-pyrimidine cores stabilized by intramolecular hydrogen bonds . The target compound’s butylthio group may introduce steric hindrance, altering packing efficiency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
